molecular formula C9H8F3NO B13052205 1-Amino-1-(2,3,4-trifluorophenyl)acetone

1-Amino-1-(2,3,4-trifluorophenyl)acetone

Cat. No.: B13052205
M. Wt: 203.16 g/mol
InChI Key: STILLQFPFFUFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(2,3,4-trifluorophenyl)acetone is an organic compound characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with trifluorophenyl groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2,3,4-trifluorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,3,4-trifluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Amino-1-(2,3,4-trifluorophenyl)acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(2,3,4-trifluorophenyl)acetone exerts its effects involves interactions with various molecular targets. The trifluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

  • 1-Amino-1-(2,3,4-difluorophenyl)acetone
  • 1-Amino-1-(2,3,4-trichlorophenyl)acetone
  • 1-Amino-1-(2,3,4-trimethylphenyl)acetone

Uniqueness: 1-Amino-1-(2,3,4-trifluorophenyl)acetone is unique due to the presence of trifluorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-amino-1-(2,3,4-trifluorophenyl)propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-3,9H,13H2,1H3

InChI Key

STILLQFPFFUFRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.